(S)-Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate
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Overview
Description
(S)-Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s structure includes a piperazine ring, a tert-butyl group, and a methoxyethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Step 2: The intermediate product is then reacted with 2-methoxyethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
(S)-Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate: A similar compound without the (S)-configuration.
Tert-butyl 3-(2-ethoxyethyl)piperazine-1-carboxylate: A compound with an ethoxyethyl group instead of a methoxyethyl group.
Tert-butyl 3-(2-methoxyethyl)piperidine-1-carboxylate: A compound with a piperidine ring instead of a piperazine ring.
Uniqueness
(S)-Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry (S)-configuration, which can influence its biological activity and interactions with molecular targets. The presence of the methoxyethyl group also contributes to its distinct chemical properties compared to similar compounds.
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-methoxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-10(9-14)5-8-16-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
JVRFUAIQPLFAGT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CCOC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCOC |
Origin of Product |
United States |
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